molecular formula C24H15N3O4S B15022303 N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide

N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide

Cat. No.: B15022303
M. Wt: 441.5 g/mol
InChI Key: YZJMTQAQTVRIHL-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide is a complex organic compound that features a benzothiazole moiety, a nitrophenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst, leading to the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide is unique due to the combination of the benzothiazole moiety with a nitrophenyl-furan structure, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research.

Properties

Molecular Formula

C24H15N3O4S

Molecular Weight

441.5 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide

InChI

InChI=1S/C24H15N3O4S/c28-23(21-12-11-20(31-21)15-5-4-8-18(14-15)27(29)30)25-17-7-3-6-16(13-17)24-26-19-9-1-2-10-22(19)32-24/h1-14H,(H,25,28)

InChI Key

YZJMTQAQTVRIHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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